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molecular formula C13H13ClN2O3 B8468908 5-Chloro-1-{[(4-methoxyphenyl)methoxy]methyl}pyrimidin-2(1H)-one CAS No. 88045-80-1

5-Chloro-1-{[(4-methoxyphenyl)methoxy]methyl}pyrimidin-2(1H)-one

Cat. No. B8468908
M. Wt: 280.70 g/mol
InChI Key: PJOIHSZAMRJPSZ-UHFFFAOYSA-N
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Patent
US04539324

Procedure details

was prepared as described in Example 3 from chloromethyl 4-methoxybenzyl ether (see Preparation 4a and 4b) (10 mmol) and 5-chloropyrimidin-2-one (10 mmol) in 52% yield (1.45 g), m.p. 118° C. 1H NMR (CDCl3): δ3.77 (OMe), 4.57 (CH2Ph), 5.27 (CH2O), 6.6-7.3 (Ph), 7.63 and 8.35 (H-4, H-6, J 4 Hz). IR(KBr): 1670 cm1 (CO).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH2:7][O:8][CH2:9]Cl)=[CH:5][CH:4]=1.[Cl:13][C:14]1[CH:15]=[N:16][C:17](=[O:20])[NH:18][CH:19]=1>>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH2:7][O:8][CH2:9][N:18]2[CH:19]=[C:14]([Cl:13])[CH:15]=[N:16][C:17]2=[O:20])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
COC1=CC=C(COCCl)C=C1
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Step Three
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(COCN2C(N=CC(=C2)Cl)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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